Ethyl 5-(naphthalen-1-yl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
ETHYL 5-(1-NAPHTHYL)-4,6-DIOXO-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its naphthyl group and hexahydropyrrolo[3,4-c]pyrazole core, making it a unique and versatile molecule in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(1-NAPHTHYL)-4,6-DIOXO-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE typically involves the condensation of hydrazines or hydrazides with 1,3-diketones. One common method includes the use of Amberlyst-70 as a catalyst in an aqueous medium, which provides an eco-friendly and efficient route . The reaction conditions often involve room temperature and mild acidic or basic environments to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(1-NAPHTHYL)-4,6-DIOXO-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the naphthyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 5-(1-NAPHTHYL)-4,6-DIOXO-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 5-(1-NAPHTHYL)-4,6-DIOXO-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE: Similar structure but with a phenyl group instead of a naphthyl group.
ETHYL 5-AMINO-1H-PYRAZOLE-3-CARBOXYLATE: Contains an amino group, making it more reactive in certain chemical reactions.
Uniqueness
ETHYL 5-(1-NAPHTHYL)-4,6-DIOXO-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is unique due to its naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of novel compounds with potential therapeutic applications .
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
ethyl 5-naphthalen-1-yl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C18H15N3O4/c1-2-25-18(24)15-13-14(19-20-15)17(23)21(16(13)22)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13-14,19H,2H2,1H3 |
InChI Key |
RDCHQYFNINCDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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